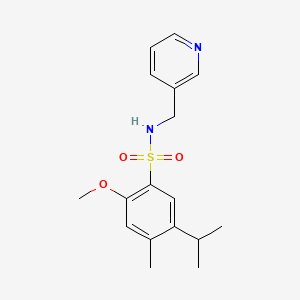
5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histone proteins. By blocking this interaction, 5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A prevents the recruitment of BET proteins to chromatin and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A has been shown to have significant effects on gene expression in various cell types, including cancer cells and immune cells. It has been shown to downregulate the expression of genes involved in cell proliferation and survival, as well as genes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A is its specificity for BET proteins, which minimizes off-target effects. However, one limitation is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
For research on 5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A include the development of more potent derivatives, the investigation of its effects on different cell types and disease models, and the exploration of its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the full range of biological processes regulated by BET proteins and their inhibitors.
Méthodes De Synthèse
The synthesis of 5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A involves a multi-step process that begins with the protection of the amine group of 3-pyridinemethanol. This is followed by the reaction of the protected amine with 4-methyl-2-nitrophenol to yield the corresponding amide. The nitro group is then reduced to an amino group, and the resulting amine is protected with a benzyl group. The final step involves the reaction of the protected amine with 5-isopropyl-2-methoxybenzenesulfonyl chloride to yield 5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A.
Applications De Recherche Scientifique
5-isopropyl-2-methoxy-4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide A has been studied for its potential in various scientific research applications. It has shown promise as an inhibitor of protein-protein interactions, particularly those involving the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a key role in gene transcription and have been implicated in various diseases, including cancer and inflammation.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-9-17(16(22-4)8-13(15)3)23(20,21)19-11-14-6-5-7-18-10-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFTCJBVLZWSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

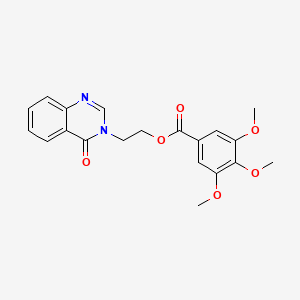

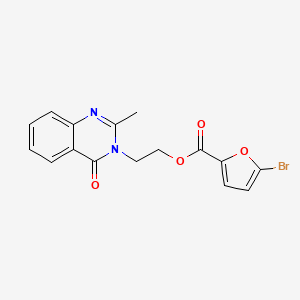
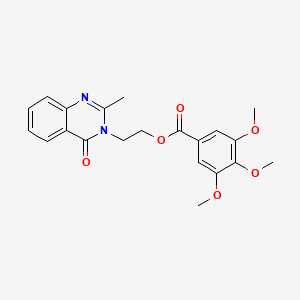
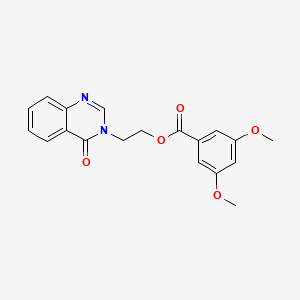

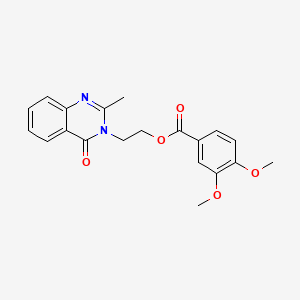

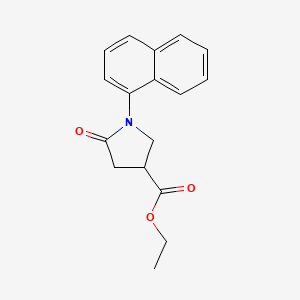

![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![N-(4-Methoxybenzyl)-N-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-4-YL}amine](/img/structure/B604162.png)